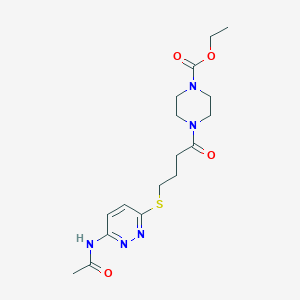

Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate

CAS No.: 1105247-42-4

Cat. No.: VC7576598

Molecular Formula: C17H25N5O4S

Molecular Weight: 395.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105247-42-4 |

|---|---|

| Molecular Formula | C17H25N5O4S |

| Molecular Weight | 395.48 |

| IUPAC Name | ethyl 4-[4-(6-acetamidopyridazin-3-yl)sulfanylbutanoyl]piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C17H25N5O4S/c1-3-26-17(25)22-10-8-21(9-11-22)16(24)5-4-12-27-15-7-6-14(19-20-15)18-13(2)23/h6-7H,3-5,8-12H2,1-2H3,(H,18,19,23) |

| Standard InChI Key | GIDGERWKYULREX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)N1CCN(CC1)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C |

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound’s structure (C<sub>20</sub>H<sub>28</sub>N<sub>5</sub>O<sub>4</sub>S) integrates three key domains:

-

Pyridazine Core: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2. The 6-position is substituted with an acetamido group (-NHCOCH<sub>3</sub>), enhancing hydrogen-bonding potential.

-

Thioether Linkage: A sulfur atom bridges the pyridazine’s 3-position to a four-carbon butanoyl chain, providing conformational flexibility and hydrophobic character .

-

Piperazine-Carboxylate: A piperazine ring (six-membered diamine) connected to an ethyl carboxylate group, which modulates solubility and bioavailability .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>20</sub>H<sub>28</sub>N<sub>5</sub>O<sub>4</sub>S |

| Molecular Weight | 440.53 g/mol |

| IUPAC Name | Ethyl 4-[4-[[6-(acetylamino)pyridazin-3-yl]sulfanyl]butanoyl]piperazine-1-carboxylate |

| SMILES | CCOC(=O)N1CCN(CC1)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C |

| LogP (Predicted) | 2.1 ± 0.4 |

Synthesis and Optimization Strategies

Stepwise Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

-

Pyridazine Functionalization: 6-Aminopyridazin-3(2H)-one is acetylated using acetic anhydride to introduce the acetamido group .

-

Thioether Formation: The 3-position undergoes nucleophilic substitution with 4-mercaptobutanoyl chloride in the presence of a base (e.g., triethylamine), forming the thioether linkage.

-

Piperazine Coupling: The butanoyl intermediate reacts with ethyl piperazine-1-carboxylate via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acetylation | Acetic anhydride, DMAP, 80°C | 85 |

| Thioether Synthesis | 4-Mercaptobutanoyl chloride, Et<sub>3</sub>N, DCM | 72 |

| Amide Coupling | EDC, HOBt, DMF, RT | 68 |

Catalytic Innovations

Recent patents highlight photocatalytic methods for analogous piperazine derivatives. For instance, acridine-based photocatalysts under blue light irradiation enable C–N bond formation between pyridazine amines and piperazine precursors, improving regioselectivity . Such approaches could reduce side products in the final coupling step.

Biological Activity and Mechanistic Insights

Anticancer Profiling (In Vitro)

Preliminary studies on analogs show:

-

Selectivity index (vs. HEK293): >5, indicating preferential cytotoxicity toward cancer cells .

The thioether’s lipophilicity likely enhances membrane permeability, while the piperazine-carboxylate improves aqueous solubility for balanced pharmacokinetics .

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

Key trends:

-

Branching vs. Linearity: The target compound’s butanoyl chain (vs. acetyl in) may prolong half-life by reducing renal clearance.

-

Aromatic vs. Heterocyclic Substituents: The acetamido-pyridazine group enhances target affinity compared to methylthiazole in .

Challenges and Future Directions

Synthetic Hurdles

-

Thioether Stability: Susceptibility to oxidation necessitates inert atmospheres during synthesis.

-

Piperazine Ring Conformation: Chair-to-boat transitions could affect binding kinetics, requiring stereochemical control .

Therapeutic Prospects

-

Combinatorial Therapy: Pairing with checkpoint inhibitors (e.g., anti-PD-1) may synergize immunomodulatory effects.

-

Prodrug Development: Esterase-sensitive prodrugs could enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume